molecular formula C11H8ClFN4 B1414572 5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245087-14-2

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1414572
CAS RN: 1245087-14-2
M. Wt: 250.66 g/mol
InChI Key: ICWGICYXUCWFND-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (ACFP) is a synthetic compound with potential applications in scientific research. It is part of a larger class of compounds known as pyrazoles, which are heterocyclic organic compounds with a five-membered ring structure. Pyrazoles have been studied for their potential applications in drug development, nanotechnology, and other areas of research. ACFP is of particular interest due to its unique chemical structure, which may make it suitable for use in a variety of scientific experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the notable applications of pyrazole derivatives involves the synthesis of novel Schiff bases, which have shown significant antimicrobial activity. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile from a related compound using Gewald synthesis technique and its further treatment to obtain novel Schiff bases has been explored. These bases demonstrated excellent antimicrobial activity in in vitro studies, suggesting their potential as leads in the development of new antimicrobial agents (Puthran et al., 2019).

Synthetic Approaches for Derivatives

The compound has also been a key intermediate in facilitating synthetic approaches towards new series of pyrazole-4-carbonitrile derivatives. These derivatives have been synthesized through various reactions, including Aldol condensation and multicomponent condensation reactions (MCRs), leading to a range of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. This demonstrates the compound's versatility as a scaffold for the development of novel heterocyclic compounds with potential biological activities (Ali et al., 2016).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of closely related pyrazole carbonitriles has been studied, providing insights into their chemical behavior and interaction potential. These studies are crucial for understanding the molecular basis of the compound's reactivity and its potential interactions with biological targets (Fathima et al., 2014).

Anti-inflammatory and Antitumor Activities

Pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. The creation of novel compounds, such as pyrazolo[3,4-d]pyrimidines, and their subsequent testing in animal models have demonstrated promising anti-inflammatory effects, indicating the therapeutic potential of these compounds in treating inflammatory diseases (El-Dean et al., 2016). Additionally, certain derivatives have been explored for their antitumor activities, highlighting the versatility of pyrazole carbonitriles in the synthesis of bioactive compounds with potential applications in cancer therapy.

Corrosion Inhibition

Research has also extended into the application of pyrazole derivatives as corrosion inhibitors for metals. Studies have shown that certain pyrazole derivatives can significantly reduce the corrosion of mild steel in acidic environments, offering a potential avenue for the development of new corrosion inhibitors for industrial applications (Yadav et al., 2016).

properties

IUPAC Name

5-amino-1-(2-chloro-4-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(13)4-9(10)12/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWGICYXUCWFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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